Cyclohexyl crotonate chemical properties and structure
Cyclohexyl crotonate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl crotonate, also known as cyclohexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, sweet, and floral aroma.[1][2] This profile has led to its primary application in the fragrance and flavor industries.[3] A comprehensive understanding of its chemical and physical properties, structure, and analytical methodologies is essential for its effective and safe utilization in research and commercial applications. This technical guide provides an in-depth overview of cyclohexyl crotonate, consolidating available data on its properties, synthesis, and analysis.
Chemical Structure and Identifiers
The structural representation and key identifiers for cyclohexyl crotonate are fundamental for its unambiguous identification in scientific literature and chemical databases.
Table 1: Chemical Identifiers for Cyclohexyl Crotonate
| Identifier | Value | Reference |
| IUPAC Name | cyclohexyl (E)-but-2-enoate | [4] |
| Synonyms | Cyclohexyl crotonate, 2-Butenoic acid, cyclohexyl ester | [5] |
| CAS Number | 16491-62-6 | [5] |
| Molecular Formula | C10H16O2 | [5] |
| Molecular Weight | 168.23 g/mol | [4][5] |
| InChI | InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ | [6] |
| InChIKey | ZUMGBVSYIVKLDH-QHHAFSJGSA-N | [6] |
| Canonical SMILES | C/C=C/C(=O)OC1CCCCC1 | [6] |
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// Define positions for a clear 2D structure C1 -> H1 [dir=none]; C1 -> C2 [dir=none]; C2 -> H2 [dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> H3 [dir=none]; C3 -> C4 [dir=none]; C4 -> O1 [style=double, dir=none]; C4 -> O2 [dir=none]; O2 -> C5 [dir=none]; C5 -> H4 [dir=none]; C5 -> C6 [dir=none]; C5 -> C10 [dir=none]; C6 -> H5 [dir=none]; C6 -> C7 [dir=none]; C7 -> H6 [dir=none]; C7 -> C8 [dir=none]; C8 -> H7 [dir=none]; C8 -> C9 [dir=none]; C9 -> H8 [dir=none]; C9 -> C10 [dir=none]; C10 -> H9 [dir=none];
{rank=same; C1; H1;} {rank=same; C2; H2;} {rank=same; C3; H3;} {rank=same; C4; O1;} {rank=same; O2; C5; H4;} {rank=same; C6; C10; H5; H9;} {rank=same; C7; C9; H6; H8;} {rank=same; C8; H7;} }
Caption: 2D structure of cyclohexyl crotonate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of cyclohexyl crotonate is provided below. These properties are crucial for handling, storage, and application of the compound.
Table 2: Physical and Chemical Properties of Cyclohexyl Crotonate
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 221 - 223 °C at 760 mmHg | [7] |
| Flash Point | 83 °C (181.4 °F) | [3] |
| Density | 0.96 - 0.98 g/mL | [7] |
| Vapor Pressure | 0.097 mmHg at 25 °C | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [7] |
| logP (o/w) | 3.38 | [3] |
| Stability | Moderately stable in alkali | [3] |
Spectral Data
Spectral data is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for cyclohexyl crotonate are not widely available, the following sections provide available experimental data and predicted spectral information.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.
Table 3: ¹H NMR Spectral Data for Cyclohexyl Crotonate (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.95 | dq | 15.45, 6.92 | =CH- |
| 5.83 | dq | 15.45, 1.48 | =CH-C=O |
| 4.77 - 4.88 | m | - | -O-CH- |
| 1.87 | dd | 6.92, 1.48 | -CH=CH-CH₃ |
| 1.20 - 1.92 | m | - | Cyclohexyl protons |
Reference:[8]
¹³C NMR Spectroscopy (Predicted)
The following table presents the predicted ¹³C NMR chemical shifts for cyclohexyl crotonate. This data is computationally generated and should be used as a reference pending experimental verification.
Table 4: Predicted ¹³C NMR Spectral Data for Cyclohexyl Crotonate
| Predicted Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~144 | -CH= |
| ~123 | =CH-C=O |
| ~72 | -O-CH- |
| ~32 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
| ~18 | -CH₃ |
Note: These are predicted values and may differ from experimental data.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of cyclohexyl crotonate would exhibit characteristic absorption bands for its functional groups.
Table 5: Predicted IR Absorption Bands for Cyclohexyl Crotonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, 2860 | Strong | C-H stretch (cyclohexyl) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1250, 1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans alkene) |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of cyclohexyl crotonate is expected to show fragmentation patterns characteristic of esters.
Table 6: Predicted Key Fragments in the Mass Spectrum of Cyclohexyl Crotonate
| m/z | Predicted Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 85 | [C₄H₅O₂]⁺ (Crotonate fragment) |
| 69 | [C₄H₅O]⁺ (Crotonyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Note: These are predicted values and may differ from experimental data.
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of cyclohexyl crotonate.
Synthesis: Fischer Esterification
Cyclohexyl crotonate can be synthesized via the Fischer esterification of cyclohexanol (B46403) and crotonic acid using an acid catalyst.[8]
Materials:
-
Cyclohexanol
-
Crotonic acid
-
p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)
-
5% Sodium carbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA (or H₂SO₄), and toluene.[8]
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[8]
-
Continue refluxing until no more water is collected, typically for 4-5 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted crotonic acid.[8] Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.[8]
Caption: Workflow for the synthesis of cyclohexyl crotonate.
Purification: Vacuum Distillation
Vacuum distillation is a suitable method for purifying cyclohexyl crotonate due to its relatively high boiling point.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place the crude cyclohexyl crotonate in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 104 °C at 13 mmHg).[8]
Analytical Methods (Example Protocols)
The following are example protocols for the analysis of cyclohexyl crotonate using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are based on established procedures for similar fragrance esters and may require optimization.
5.3.1. Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[9]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration.
5.3.2. High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~210 nm (based on the crotonate chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Caption: Analytical workflow for cyclohexyl crotonate.
Biological Activity and Safety
Biological Activity
The biological activity of cyclohexyl crotonate has not been extensively studied. Its primary known biological interaction is with olfactory receptors, which is responsible for its characteristic aroma.[9] Due to its use in consumer products, it is important to consider its potential for skin sensitization, although specific data for cyclohexyl crotonate is limited.
Safety and Handling
Cyclohexyl crotonate is classified as a combustible liquid.[7] Standard laboratory safety precautions should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[7]
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Ensure adequate ventilation.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash skin with plenty of water.
-
Eye Contact: Rinse eyes with water as a precaution.
-
Ingestion: Call a poison control center or doctor if you feel unwell.[7]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of cyclohexyl crotonate. While there are gaps in the publicly available experimental data, particularly for its spectral properties, the information presented here serves as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. Further research is warranted to fully characterize this compound and explore its potential applications beyond the fragrance industry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. cyclohexyl crotonate, 31416-78-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Butenoic acid, cyclohexyl ester | C10H16O2 | CID 169301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexyl butyrate | C10H18O2 | CID 243783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dce2.au.dk [dce2.au.dk]
- 9. scribd.com [scribd.com]
